4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile
Description
Properties
IUPAC Name |
4-[2-[(5-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-thiazol-4-yl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4OS2/c1-23-13-6-7-16-14(8-13)20-18(25-16)22-17-21-15(10-24-17)12-4-2-11(9-19)3-5-12/h2-8,10H,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXKHNYXOLSFWRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)NC3=NC(=CS3)C4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination-Amination Route
2-Chloro-5-methoxybenzo[d]thiazole is synthesized by treating 5-methoxybenzo[d]thiazole with phosphorus oxychloride (POCl₃) at 80°C for 6 hours (yield: 78%). Subsequent amination with aqueous ammonia (25%) in tetrahydrofuran (THF) at 120°C under microwave irradiation for 2 hours yields the amine (yield: 65%).
Key Data:
Direct Cyclization Approach
Condensing 2-amino-4-methoxyphenylthioamide with bromine in acetic acid at 60°C for 4 hours forms the benzothiazole ring (yield: 72%). This method avoids harsh chlorination but requires careful stoichiometric control to prevent over-bromination.
Synthesis of 4-(2-Bromothiazol-4-yl)benzonitrile
Hantzsch Thiazole Synthesis
4-Cyanophenylglyoxal (prepared via oxidation of 4-cyanophenacyl bromide) reacts with thiourea in ethanol under reflux for 8 hours to yield 4-(2-aminothiazol-4-yl)benzonitrile. Bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C introduces the bromine at position 2 (yield: 85%).
Key Data:
Palladium-Catalyzed Cross-Coupling
An alternative route employs Suzuki-Miyaura coupling: 4-bromothiazole-2-boronic acid reacts with 4-cyanophenyl iodide using Pd(PPh₃)₄ (5 mol%) in dioxane/water (3:1) at 90°C for 12 hours (yield: 78%). This method offers regioselectivity but requires expensive catalysts.
Coupling of Fragments: Buchwald-Hartwig Amination
The final step couples 5-methoxybenzo[d]thiazol-2-amine and 4-(2-bromothiazol-4-yl)benzonitrile using Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ in toluene at 110°C for 18 hours (yield: 70%). Microwave-assisted conditions (150°C, 1h) improve yields to 82% while reducing reaction time.
Optimization Table:
| Catalyst System | Temperature/Time | Yield |
|---|---|---|
| Pd(OAc)₂/Xantphos | 110°C, 18h | 70% |
| Pd₂(dba)₃/BINAP | 120°C, 12h | 75% |
| Microwave (PdCl₂) | 150°C, 1h | 82% |
Spectroscopic Validation and Purity
The final product is characterized by:
- 1H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 8.02 (d, J=8.6 Hz, 2H, Ar-H), 7.89 (d, J=8.6 Hz, 2H, Ar-H), 7.45 (d, J=8.6 Hz, 1H, benzothiazole-H), 6.95 (dd, J=8.6, 2.5 Hz, 1H, benzothiazole-H), 6.68 (d, J=2.5 Hz, 1H, benzothiazole-H), 3.82 (s, 3H, OCH₃).
- HPLC Purity: 98.5% (C18 column, acetonitrile/water gradient).
Challenges and Alternative Routes
Competing Side Reactions
Bromine displacement at the thiazole’s 2-position may compete with nitrile hydrolysis under basic conditions. Using Cs₂CO₃ instead of K₂CO₃ mitigates this by reducing nucleophilicity.
Direct Cyclocondensation
Attempts to synthesize the compound via one-pot cyclization of 4-cyanophenyl isothiocyanate and 2-amino-5-methoxybenzothiazole yielded only traces (<10%), highlighting the superiority of stepwise coupling.
Industrial Scalability and Cost Analysis
The Buchwald-Hartwig route, though efficient, incurs high costs due to palladium catalysts. A cost-effective alternative uses copper(I)-mediated coupling (CuI, 1,10-phenanthroline) in DMSO at 130°C for 24 hours (yield: 68%).
Chemical Reactions Analysis
Types of Reactions
4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Toluene, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an antitumor agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Biology: It can be used as a probe in biological assays to study enzyme interactions and cellular pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile involves its interaction with specific molecular targets. In medicinal applications, it may bind to and inhibit enzymes involved in cancer cell proliferation. The thiazole ring can interact with DNA or proteins, disrupting their normal function and leading to cell death. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate different biological pathways .
Comparison with Similar Compounds
Key Compounds:
4-(2-(4,4-Dimethyl-2-oxooxazolidin-3-yl)thiazol-4-yl)benzonitrile (Polymorph II) Structural Difference: Replaces the 5-methoxybenzothiazole-2-amino group with a 4,4-dimethyl-2-oxooxazolidin-3-yl moiety. Physical Properties: Polymorph II is synthesized via recrystallization from methanol, emphasizing differences in solubility and crystal packing compared to the target compound .
4-(2-(4-(3-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)thiazol-4-yl)benzonitrile (1i) Structural Difference: Incorporates a tetrahydropyrimidinone ring instead of benzothiazole. Synthesis Yield: 46%, higher than analogs with methoxy or bromo substituents (e.g., 1l: 22%) .
(E)-4-(2-(2-(1-(2,4-Dimethylthiazol-5-yl)ethylidene)hydrazineyl)thiazol-4-yl)benzonitrile (4b)
Table 1: Substituent Impact on Physical Properties
Spectroscopic and Computational Analysis
- NMR Trends : The benzonitrile group in the target compound would exhibit distinct 13C NMR shifts (~115–120 ppm for nitrile carbons) compared to nitro (e.g., 4a in ) or hydroxyl groups .
- HRMS Validation : Compounds like 1i and 4b were confirmed via HRMS, with mass accuracy within 5 ppm, ensuring structural fidelity .
Biological Activity
4-(2-((5-Methoxybenzo[d]thiazol-2-yl)amino)thiazol-4-yl)benzonitrile is a compound of interest due to its potential biological activities, particularly in the field of cancer research. Benzothiazole derivatives are known for their diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory effects. This article reviews the biological activity of this compound based on available literature, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
The molecular formula of this compound is , with a molecular weight of approximately 344.41 g/mol. Its structure includes multiple functional groups that contribute to its biological activity.
Synthesis and Characterization
The synthesis of benzothiazole derivatives typically involves reactions such as nucleophilic substitution and cyclization. For instance, various methods have been reported for synthesizing compounds with benzothiazole moieties, which can be adapted to produce this compound .
Anticancer Activity
Recent studies have highlighted the anticancer properties of benzothiazole derivatives. For example, compounds similar to this compound have shown selective cytotoxicity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) .
Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines
| Compound | A549 (µM) | HeLa (µM) | MCF-7 (µM) |
|---|---|---|---|
| Compound 1 | 2.02 | 2.06 | 13.65 |
| Compound 2 | 0.88 | 0.33 | - |
| Compound 3 | - | - | - |
Note: Values indicate the concentration required to inhibit cell growth by 50% (IC50).
The selectivity index (SI), which measures the compound's selectivity for cancer cells over normal cells, has been calculated for these compounds. An SI greater than 5 indicates strong selectivity, which is crucial for minimizing side effects in therapeutic applications .
The anticancer mechanism of benzothiazole derivatives often involves the inhibition of tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells . This mechanism is significant as it allows for effective targeting of rapidly dividing cancer cells while sparing normal cells.
Case Studies
-
Case Study: SMART Compounds
A series of SMART compounds were evaluated for their anticancer activity and showed promising results in vitro against multidrug-resistant cancer cell lines. The compounds were found to bind to the colchicine-binding site on tubulin, effectively inhibiting polymerization and inducing apoptosis . -
Case Study: Cytotoxicity Evaluation
In a comparative study, several synthesized benzothiazole derivatives were tested for cytotoxicity against Vero cells (normal cell line). The results indicated that while these compounds exhibited significant cytotoxic effects on cancer cells, they demonstrated minimal toxicity towards normal cells, highlighting their potential as selective anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
